molecular formula C28H28P+ B12643275 Benzyl(tris(3-methylphenyl))phosphorane CAS No. 69743-37-9

Benzyl(tris(3-methylphenyl))phosphorane

Cat. No.: B12643275
CAS No.: 69743-37-9
M. Wt: 395.5 g/mol
InChI Key: RNLIPFURNZYJKQ-UHFFFAOYSA-N
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Description

Benzyl(tris(3-methylphenyl))phosphorane is a phosphorus-containing organometallic compound characterized by a central phosphorus atom bonded to a benzyl group and three 3-methylphenyl substituents. The substitution of phenyl groups with 3-methylphenyl moieties introduces steric and electronic modifications. Methyl groups are electron-donating, which may enhance the nucleophilicity of the phosphorus center and alter solubility in organic matrices compared to non-methylated analogs. Such compounds are often utilized in Wittig reactions or as intermediates in organic synthesis, though specific applications for this derivative require further investigation.

Properties

CAS No.

69743-37-9

Molecular Formula

C28H28P+

Molecular Weight

395.5 g/mol

IUPAC Name

benzyl-tris(3-methylphenyl)phosphanium

InChI

InChI=1S/C28H28P/c1-22-10-7-15-26(18-22)29(21-25-13-5-4-6-14-25,27-16-8-11-23(2)19-27)28-17-9-12-24(3)20-28/h4-20H,21H2,1-3H3/q+1

InChI Key

RNLIPFURNZYJKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(tris(3-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(3-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:

C6H5CH2Cl+P(C6H4CH3)3C6H5CH2P(C6H4CH3)3\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{P}(\text{C}_6\text{H}_4\text{CH}_3)_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{P}(\text{C}_6\text{H}_4\text{CH}_3)_3 C6​H5​CH2​Cl+P(C6​H4​CH3​)3​→C6​H5​CH2​P(C6​H4​CH3​)3​

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl(tris(3-methylphenyl))phosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

    Oxidation: Benzyl(tris(3-methylphenyl))phosphine oxide.

    Reduction: Tris(3-methylphenyl)phosphine.

    Substitution: Various substituted phosphoranes depending on the substituent introduced.

Scientific Research Applications

Benzyl(tris(3-methylphenyl))phosphorane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based therapeutics.

    Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl(tris(3-methylphenyl))phosphorane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers and facilitating various catalytic cycles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key phosphorane derivatives and their distinguishing features are compared below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
Benzyl(tris(3-methylphenyl))phosphorane Not explicitly reported* Benzyl + three 3-methylphenyl ~397 (estimated)† Potential use in organic synthesis
Benzylidene(triphenyl)phosphorane C₂₅H₂₁P Benzylidene + three phenyl 352.417 Wittig reagent, ylide formation
Benzyl(triphenylphosphoranylidene)acetate C₂₇H₂₃O₂P Benzyl + acetate ester 410.44 Stabilized ylide for alkene synthesis
Trisodium tris(3-sulfonatophenyl)phosphine C₁₈H₁₅Na₃O₉PS₃ Three sulfonated phenyl groups Not reported Water-soluble catalyst

*No direct evidence for the exact structure; inferred from analogous compounds. †Estimated by adding 45 g/mol (3 × CH₃ groups) to benzylidene(triphenyl)phosphorane.

Electronic and Steric Effects

  • 3-Methylphenyl vs. Electron donation from methyl groups may also raise the electron density at phosphorus, enhancing reactivity in nucleophilic substitutions .
  • Benzyl vs. Benzylidene Groups : A benzyl substituent (C₆H₅CH₂–) provides a saturated linkage, whereas benzylidene (C₆H₅CH=) introduces conjugation, affecting resonance stabilization and ylide formation efficiency .

Stability and Handling

  • Methylated derivatives likely exhibit lower volatility than smaller phosphoranes (e.g., triphenylphosphine), improving handling safety. However, steric bulk may reduce crystallinity, complicating purification .

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